(2,6-Dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
(2,6-Dimethylphenyl)methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties (2,6-Dimethylphenyl)methanol is an aromatic alcohol, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
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(2,6-Dimethylphenyl)methanol
Reduction of 2,6-Dimethylbenzaldehyde: This compound can be synthesized by reducing 2,6-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 2,6-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2,6-dimethylphenyl)methanol.
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1-Iodo-2,3,4,5-tetramethylbenzene
Iodination of 2,3,4,5-Tetramethylbenzene: This compound can be prepared by the iodination of 2,3,4,5-tetramethylbenzene using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
- Industrial production methods for these compounds typically involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
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(2,6-Dimethylphenyl)methanol
Oxidation: This compound can undergo oxidation to form 2,6-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: It can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
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1-Iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction: The iodine can be reduced to form 2,3,4,5-tetramethylbenzene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Acid Catalysts: Sulfuric acid for esterification reactions.
Major Products
(2,6-Dimethylphenyl)methanol: 2,6-Dimethylbenzaldehyde (oxidation), esters (esterification).
1-Iodo-2,3,4,5-tetramethylbenzene: 2,3,4,5-Tetramethylbenzene (reduction), various substituted products (substitution).
Scientific Research Applications
Chemistry
(2,6-Dimethylphenyl)methanol: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
1-Iodo-2,3,4,5-tetramethylbenzene: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine
(2,6-Dimethylphenyl)methanol: Investigated for its potential antimicrobial and anti-inflammatory properties.
1-Iodo-2,3,4,5-tetramethylbenzene: Studied for its role in radiolabeling and imaging applications.
Industry
(2,6-Dimethylphenyl)methanol: Employed in the manufacture of fragrances and flavoring agents.
1-Iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
(2,6-Dimethylphenyl)methanol
Oxidation Mechanism: The hydroxyl group is oxidized to an aldehyde group through the transfer of electrons to the oxidizing agent.
Esterification Mechanism: The hydroxyl group reacts with a carboxylic acid or acid chloride to form an ester linkage, typically catalyzed by an acid.
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution Mechanism: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond.
Reduction Mechanism: The iodine atom is reduced to a hydrogen atom, typically through the transfer of electrons from a reducing agent.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylphenyl)methanol: Similar compounds include other aromatic alcohols such as benzyl alcohol and 4-methylbenzyl alcohol.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic hydrocarbons such as iodobenzene and 1-iodo-4-methylbenzene.
Uniqueness
(2,6-Dimethylphenyl)methanol: The presence of two methyl groups on the aromatic ring provides steric hindrance, affecting its reactivity and selectivity in chemical reactions.
1-Iodo-2,3,4,5-tetramethylbenzene: The multiple methyl groups on the aromatic ring influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C19H25IO |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H12O/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-4-3-5-8(2)9(7)6-10/h5H,1-4H3;3-5,10H,6H2,1-2H3 |
InChI Key |
OONVZRWFVIFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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